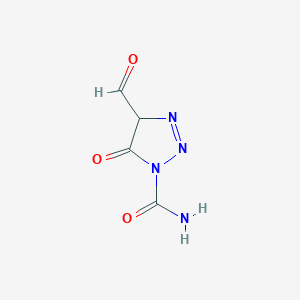
4-Formyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Imidazole is a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and two double bonds. It plays a crucial role in various natural products, including histidine, purine, and DNA structures.
- Sulfentrazone exhibits both acidic and basic properties due to its amphoteric nature. It is a white or colorless solid, highly soluble in water and polar solvents.
- Commercially available drugs containing a 1,3-diazole ring (imidazole) include clemizole, etonitazene, omeprazole, and metronidazole .
4-Formyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-1-carboxamide: , belongs to the class of imidazole-containing compounds.
準備方法
- The synthetic routes for sulfentrazone involve the condensation of appropriate precursors. One such method includes the reaction of 2-chloroquinoline-3-carbaldehyde with 4,5-dihydro-1H-1,2,3-triazole-1-carboxamide in the presence of a base (Scheme 9 in Desai et al.) .
- Industrial production methods may vary, but the key steps involve the formation of the imidazole ring and subsequent functionalization.
化学反応の分析
- Sulfentrazone undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents include bases (for condensation), oxidants (for oxidation), and nucleophiles (for substitution).
- Major products depend on the specific reaction conditions and substituents.
科学的研究の応用
Herbicide: Sulfentrazone is widely used as a pre- and post-emergence herbicide to control broadleaf and grassy weeds in crops like soybeans, cotton, and peanuts.
Antimicrobial Activity: Some studies explore its antimicrobial potential against bacteria and fungi.
Xanthine Oxidase (XO) Inhibition: Recent research has investigated sulfentrazone derivatives as XO inhibitors.
作用機序
- Sulfentrazone inhibits photosynthesis in weeds by disrupting electron transport and energy production.
- It interferes with the synthesis of carotenoids and chlorophyll, leading to weed death.
類似化合物との比較
- Sulfentrazone’s uniqueness lies in its specific mode of action and selectivity against certain weeds.
- Similar compounds include other herbicides like triazines and pyridines.
特性
分子式 |
C4H4N4O3 |
|---|---|
分子量 |
156.10 g/mol |
IUPAC名 |
4-formyl-5-oxo-4H-triazole-1-carboxamide |
InChI |
InChI=1S/C4H4N4O3/c5-4(11)8-3(10)2(1-9)6-7-8/h1-2H,(H2,5,11) |
InChIキー |
LSWMAUHPNLZFOK-UHFFFAOYSA-N |
正規SMILES |
C(=O)C1C(=O)N(N=N1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















